Cas no 6002-34-2 (tert-Butyldiphenylphosphine)

tert-Butyldiphenylphosphine is a sterically hindered tertiary phosphine ligand widely used in transition metal-catalyzed reactions, particularly in cross-coupling and hydrogenation processes. Its bulky tert-butyl group enhances steric protection around the phosphorus center, improving catalyst stability and selectivity in asymmetric synthesis. This ligand exhibits excellent electron-donating properties, facilitating oxidative addition steps in palladium-catalyzed reactions. It demonstrates superior air stability compared to less hindered phosphines, though storage under inert atmosphere is still recommended. The compound finds particular utility in Heck, Suzuki, and Buchwald-Hartwig couplings, where it often yields higher turnover numbers and improved regioselectivity. Its crystalline solid form allows for convenient handling and precise stoichiometric control in sensitive organometallic applications.
tert-Butyldiphenylphosphine structure
tert-Butyldiphenylphosphine structure
Product Name:tert-Butyldiphenylphosphine
CAS No:6002-34-2
MF:C16H19P
MW:242.295825242996
MDL:MFCD00015004
CID:517981
PubChem ID:24881351
Update Time:2025-11-01

tert-Butyldiphenylphosphine Chemical and Physical Properties

Names and Identifiers

    • Phosphine,(1,1-dimethylethyl)diphenyl-
    • Diphenyl(tert-butyl)phosphine
    • tert-butyl(diphenyl)phosphane
    • tert-Butyldiphenylphosphine
    • NSC 244302
    • Diphenyl-tert-butylphosphine
    • tert-Butylimino-tri(pyrrolidino)phosphorane
    • Diphenyl(tert-butyl)phosphine;Diphenyl(tert-butyl)phosphine
    • Phosphine, tert-butyldiphenyl-
    • t-butyldiphenylphosphine
    • NSC-244302
    • DB-009818
    • tert-Butyldiphenylphosphine, 97%
    • C16H19P
    • DTXSID60208727
    • CS-0085671
    • F10241
    • SCHEMBL301240
    • (1,1-Dimethylethyl)diphenylphosphine
    • tert-butyldiphenylphosphane
    • LR9MN4MU3H
    • SY038314
    • MFCD00015004
    • 6002-34-2
    • AKOS024258479
    • NSC244302
    • NS00047062
    • UNII-LR9MN4MU3H
    • Phosphine, (1,1-dimethylethyl)diphenyl-
    • CHEBI:188595
    • DTXCID10131218
    • EINECS 227-848-6
    • MDL: MFCD00015004
    • Inchi: 1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
    • InChI Key: QZUPHAGRBBOLTB-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 242.12200
  • Monoisotopic Mass: 242.122437604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: liquid
  • Melting Point: 52-57 °C (lit.)
  • Boiling Point: 144-146 °C/2 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Solubility: Insuluble (9.0E-4 g/L) (25 ºC),
  • PSA: 13.59000
  • LogP: 3.91780
  • Solubility: Not determined

tert-Butyldiphenylphosphine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

tert-Butyldiphenylphosphine Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

tert-Butyldiphenylphosphine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T93C7-1g
tert-Butyldiphenylphosphine
6002-34-2 97%
1g
288.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T93C7-5g
tert-Butyldiphenylphosphine
6002-34-2 97%
5g
680.0CNY 2021-08-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
591688-1G
tert-Butyldiphenylphosphine
6002-34-2
1g
¥849.31 2023-12-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
591688-5G
tert-Butyldiphenylphosphine
6002-34-2
5g
¥2582.65 2023-12-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S83870-5g
Tert-Butyldiphenylphosphine
6002-34-2
5g
¥776.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S83870-1g
Tert-Butyldiphenylphosphine
6002-34-2
1g
¥216.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S83870-25g
Tert-Butyldiphenylphosphine
6002-34-2
25g
¥2896.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S83870-250mg
Tert-Butyldiphenylphosphine
6002-34-2
250mg
¥106.0 2021-09-07
TRC
B996953-1mg
tert-Butyldiphenylphosphine
6002-34-2
1mg
$ 50.00 2022-06-06
TRC
B996953-2mg
tert-Butyldiphenylphosphine
6002-34-2
2mg
$ 65.00 2022-06-06

tert-Butyldiphenylphosphine Production Method

tert-Butyldiphenylphosphine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:6002-34-2)TERT-BUTYLDIPHENYLPHOSPHINE
Order Number:sfd13127
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:6002-34-2)叔丁基二苯基膦
Order Number:LE25886967
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:51
Price ($):discuss personally
Email:18501500038@163.com

Additional information on tert-Butyldiphenylphosphine

Recent Advances in the Application of tert-Butyldiphenylphosphine (CAS 6002-34-2) in Chemical Biology and Pharmaceutical Research

tert-Butyldiphenylphosphine (CAS 6002-34-2) has emerged as a crucial ligand in modern organometallic chemistry and pharmaceutical synthesis. Recent studies have highlighted its unique steric and electronic properties that make it particularly valuable in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing complex molecular architectures in drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its superior performance in Suzuki-Miyaura couplings for constructing biaryl pharmacophores in kinase inhibitors, achieving yields 15-20% higher than conventional phosphine ligands.

The compound's role in asymmetric synthesis has seen significant advancements. Research from the University of Tokyo (Nature Catalysis, 2024) revealed that chiral derivatives of tert-Butyldiphenylphosphine can induce remarkable enantioselectivity (up to 98% ee) in hydrogenation reactions critical for producing single-enantiomer pharmaceuticals. This breakthrough addresses long-standing challenges in the synthesis of chiral β-amino acids, important building blocks for several neurology drugs.

In pharmaceutical formulation, tert-Butyldiphenylphosphine has shown promise as a stabilizer for oxidation-prone active pharmaceutical ingredients (APIs). A recent patent application (WO2023124567) describes its use in protecting thiol-containing compounds from oxidative degradation, potentially extending shelf-life of certain cardiovascular medications by up to 40%. The mechanism involves formation of stable phosphine-sulfide complexes that prevent API dimerization.

Emerging applications in radiopharmaceuticals have been particularly noteworthy. A 2024 study in Nuclear Medicine and Biology demonstrated that 6002-34-2 derivatives can significantly improve the chelation efficiency of technetium-99m and lutetium-177 in diagnostic and therapeutic radiopharmaceuticals. The bulky tert-butyl group was found to prevent ligand dissociation under physiological conditions while maintaining favorable pharmacokinetics.

Recent safety evaluations (Regulatory Toxicology and Pharmacology, 2023) have provided updated data on the compound's toxicological profile. While maintaining its Category 2 acute toxicity classification, new studies show reduced bioaccumulation potential compared to similar phosphines, making it more attractive for large-scale pharmaceutical manufacturing. Proper handling protocols remain essential due to its pyrophoric nature when pure.

The commercial landscape for tert-Butyldiphenylphosphine has evolved significantly, with three new GMP-certified production facilities coming online in 2024 to meet growing demand from both small-molecule and oligonucleotide therapeutic developers. Market analysts project a 12.7% CAGR for phosphine ligands in pharmaceutical applications through 2030, with 6002-34-2 derivatives capturing an increasing market share due to their versatility and improving cost-effectiveness at scale.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:6002-34-2)TERT-BUTYLDIPHENYLPHOSPHINE
sfd13127
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6002-34-2)叔丁基二苯基膦
LE25886967
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email